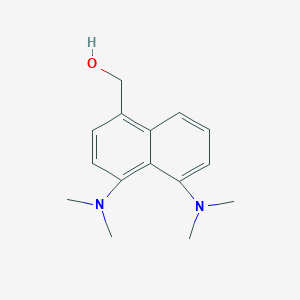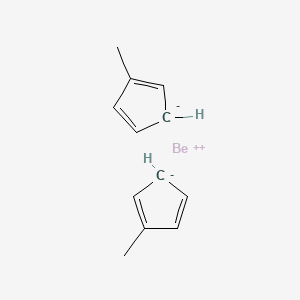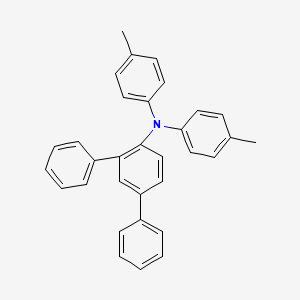
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a bicyclic organic compound with the chemical formula C₁₂H₁₈N·HCl. It is a partially hydrogenated derivative of naphthalene and exists as a colorless solid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime using Raney nickel as a catalyst in methanolic ammonia under a hydrogen atmosphere. The reaction is carried out for approximately 20 hours, followed by filtration and purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Catalysts such as nickel or palladium on carbon are commonly employed to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated amines.
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound with a different substitution pattern.
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Contains a methoxy group instead of methyl groups.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Another derivative with different functional groups.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at positions 5 and 7 enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
Properties
CAS No. |
181424-46-4 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8;/h6-7,12H,3-5,13H2,1-2H3;1H |
InChI Key |
BUOYFKPCMGIPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=C1)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
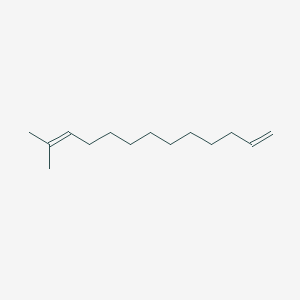
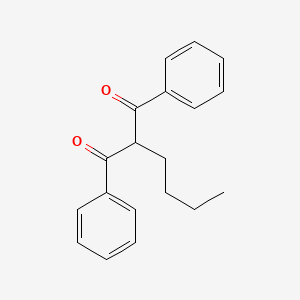
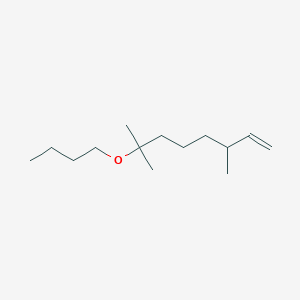
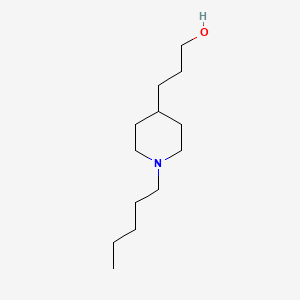

![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
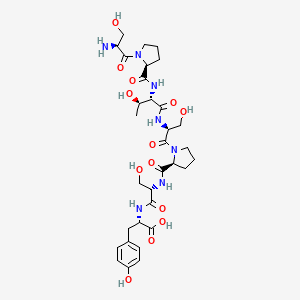
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
